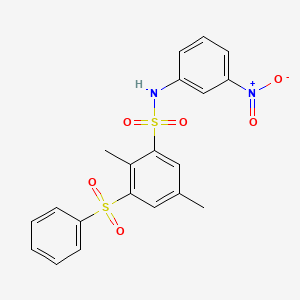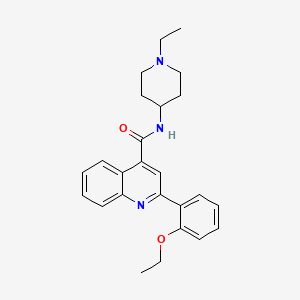
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide (DHBM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DHBM is a derivative of benzohydrazide, which is a class of compounds known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to inhibit NF-κB signaling, which is a pathway involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has also been shown to have low toxicity in animal studies. However, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide. One area of research is to further elucidate its mechanism of action and identify additional signaling pathways that it modulates. Another area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide in humans is needed to determine its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide can be synthesized by the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-methylbenzohydrazide in the presence of an acid catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been investigated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-11(7-10)15(20)17-16-9-12-5-6-13(18)8-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVBHAOOPMPVFK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)

![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)